

# Carebastine intravenous administration parametrization

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## Compound Focus: Carebastine

CAS No.: 90729-42-3

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## Pharmacokinetic Parameters of Carebastine

The table below summarizes the key pharmacokinetic parameters for **Carebastine**, the active metabolite of Ebastine, after a single oral dose of Ebastine to healthy subjects [1].

Parameter	5 mg Ebastine	10 mg Ebastine	20 mg Ebastine	40 mg Ebastine
Maximum Plasma Concentration (C~max~)	40 ng/mL	112 ng/mL	195 ng/mL	388 ng/mL
Time to C~max~ (T~max~)	4 - 6 hours	4 - 6 hours	4 - 6 hours	4 - 6 hours
Apparent Elimination Half-Life	13.8 - 15.3 hours	13.8 - 15.3 hours	13.8 - 15.3 hours	13.8 - 15.3 hours
Urinary Excretion (0-72 h)	1.3 - 1.8% of dose	1.3 - 1.8% of dose	1.3 - 1.8% of dose	1.3 - 1.8% of dose

### Additional Notes:

- **Dose Proportionality:** The C<sub>max</sub> and AUC (Area Under the Curve) of **Carebastine** increase in proportion to the Ebastine dose [1].
- **Food Intake:** Food does not affect the gastrointestinal absorption or pharmacokinetics of Ebastine/**Carebastine** [1].
- **Renal Impairment:** The pharmacokinetics of **Carebastine** are not significantly altered in patients with renal impairment. The half-life may extend to 23-26 hours in these patients [2] [3].
- **Steady State:** Upon repeated once-daily dosing of 20 mg Ebastine, plasma concentrations of **Carebastine** reach a steady state by day 4. The C<sub>max</sub> at steady state is 1.6 to 1.7 times greater than after the first dose [1].

## Experimental Protocols for Anti-Angiogenic Activity

While not related to intravenous administration, the following are detailed methodologies from published research investigating the anti-angiogenic effects of **Carebastine** *in vitro* and *in vivo* [4] [5].

### In Vitro Protocols

#### 1. Endothelial Cell Proliferation Assay

- **Cell Lines:** Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Artery Endothelial Cells (HPAECs) [4].
- **Culture Medium:** EBM-2 supplemented with SingleQuots and 10% fetal bovine serum [4].
- **Procedure:**
  - Seed cells in 96-well plates at a density of  $5 \times 10^4$  cells/well.
  - Culture cells for 24, 48, and 72 hours in:
    - Serum-free medium (negative control).
    - Complete medium with 10 ng/mL VEGF<sub>165</sub> (positive control).
    - Complete medium with VEGF<sub>165</sub> and **Carebastine** (5-30  $\mu$ M).
  - Quantify cell proliferation using the MTT assay or a crystal violet colorimetric method.
  - Express results as a percentage of the positive control [4].

#### 2. Endothelial Cell Migration Assay

- **Apparatus:** Boyden microchambers [4].
- **Procedure:**
  - Place serum-starved cells in the upper chamber.
  - Fill the lower chamber with:
    - Serum-free medium (negative control).

- Medium with 10 ng/mL VEGF<sub>165</sub> (positive control).
- Medium with VEGF<sub>165</sub> and **Carebastine** (10-30 μM).
- Incubate for 4 hours.
- Count migrated cells on the membrane under a microscope (1000x magnification) and present as a percentage of the positive control [4].

### 3. In Vitro Tube Formation Assay

- **Matrix:** Cultrex Basement Membrane Extract [4].
- **Procedure:**
  - Coat 24-well plates with 400 μL/well of basement membrane extract.
  - Seed 1x10<sup>5</sup> HUVECs or HPAECs per well in:
    - Serum-free medium (negative control).
    - Complete medium with 10 ng/mL VEGF<sub>165</sub> (positive control).
    - Complete medium with VEGF<sub>165</sub> and **Carebastine** (doses up to 20 μM).
  - Incubate at 37°C in 5% CO<sub>2</sub> for 18 hours.
  - Examine capillary-like tube and mesh formation under a phase-contrast microscope.
  - Use image analysis software to quantify topological parameters: number of mesh areas, total vessel length, and number of branching points [4].

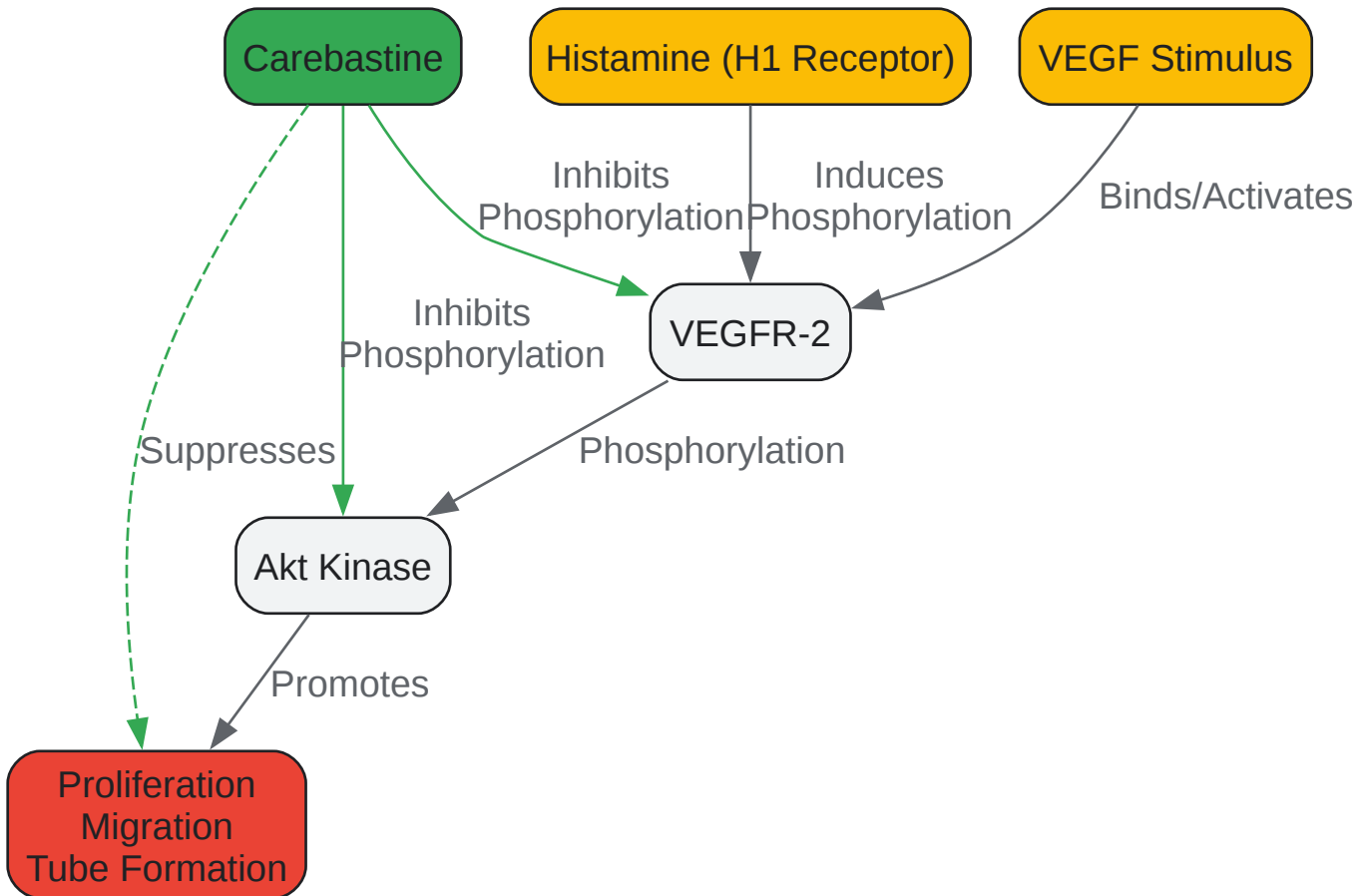
## In Vivo Protocol

### Chick Embryo Chorioallantoic Membrane (CAM) Assay

- **Procedure:**
  - Incubate fertilized chicken eggs at 37°C and constant humidity.
  - On day 3, open a window in the shell and remove 2-3 mL of albumen to detach the developing CAM.
  - On day 8, implant a 1-mm<sup>3</sup> sterile gelatin sponge onto the CAM.
  - Load the sponge with:
    - Medium alone (negative control).
    - Medium with 250 ng VEGF<sub>165</sub> (positive control).
    - Medium with VEGF<sub>165</sub> and **Carebastine** (30 or 50 μM).
  - On day 12, evaluate the angiogenic response by counting the number of blood vessels converging toward the implant under a stereomicroscope [4].

## Signaling Pathway and Mechanism

The following diagram illustrates the proposed mechanism by which **Carebastine** exerts its anti-angiogenic effects, based on the experimental findings [4] [5]. This provides a logical relationship for the experimental workflows.



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## Important Considerations for Researchers

- **No IV Data Available:** The lack of intravenous administration data means that parameters like volume of distribution and clearance specific to IV dosing are unknown.
- **High Protein Binding:** **Carebastine** is highly bound to plasma proteins (>95%), which is a critical factor to consider for its pharmacologically active, free concentration [3].
- **Metabolic Pathway:** Ebastine is metabolized to **Carebastine** primarily by the CYP3A4 enzyme system in the liver. This is a key point for potential drug-drug interactions [3] [6].
- **Experimental Concentrations:** The anti-angiogenic effects observed *in vitro* required micromolar concentrations of **Carebastine** (10-30  $\mu\text{M}$ ), which are significantly higher than the nanomolar plasma levels achieved with standard oral dosing for antihistaminic effects [1] [4].

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